(2-Cyclopropoxypyridin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropoxypyridin-4-yl)methanamine is an organic compound characterized by a pyridine ring substituted with a methanamine group at the 4-position and a cyclopropoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-chloropyridine and cyclopropanol.
Cyclopropoxylation: The first step involves the nucleophilic substitution of 2-chloropyridine with cyclopropanol in the presence of a base such as potassium carbonate to form 2-cyclopropoxypyridine.
Aminomethylation: The next step is the introduction of the methanamine group. This can be achieved through a formylation reaction followed by reductive amination. For example, 2-cyclopropoxypyridine can be formylated using formaldehyde and then reduced with a suitable reducing agent like sodium borohydride to yield (2-Cyclopropoxypyridin-4-yl)methanamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2-Cyclopropoxypyridin-4-yl)methanamine can undergo oxidation reactions, particularly at the methanamine group, to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reagents and conditions used.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Cyclopropoxypyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for the development of new biochemical probes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a promising candidate for the development of therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lead to the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2-Cyclopropoxypyridin-4-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The cyclopropoxy group and the methanamine group can interact with different molecular targets, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxypyridin-4-yl)methanamine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
(2-Ethoxypyridin-4-yl)methanamine: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
(2-Cyclopropoxypyridin-3-yl)methanamine: Similar structure but with the methanamine group at the 3-position instead of the 4-position.
Uniqueness
(2-Cyclopropoxypyridin-4-yl)methanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Conclusion
This compound is a compound with significant potential in various fields of science and industry. Its unique structure and reactivity make it a valuable tool for researchers and developers aiming to create new materials, drugs, and chemical processes. Further exploration of its properties and applications will likely yield exciting advancements in multiple disciplines.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(2-cyclopropyloxypyridin-4-yl)methanamine |
InChI |
InChI=1S/C9H12N2O/c10-6-7-3-4-11-9(5-7)12-8-1-2-8/h3-5,8H,1-2,6,10H2 |
InChI Key |
BGPKXMTWEPMZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.